(-)-Secoisolariciresinol

Description

Structural Characterization of Secoisolariciresinol

Molecular Architecture and Stereochemical Configuration

Dibenzylbutanediol Lignan Backbone Analysis

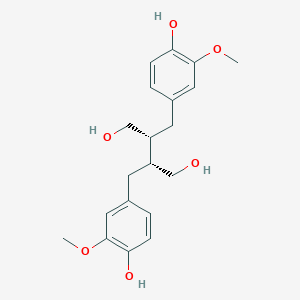

Secoisolariciresinol belongs to the dibenzylbutanediol lignan family, characterized by a distinctive molecular architecture that defines its chemical and biological properties. The compound possesses the molecular formula C20H26O6 with a molecular weight of 362.4 g/mol, establishing it as a medium-sized organic molecule within the lignan classification system. The structural framework consists of a central butanediol backbone connecting two vanillyl moieties, creating a symmetrical yet conformationally flexible molecular architecture.

The core structural motif of secoisolariciresinol features a 1,4-butanediol chain with two phenylmethyl substituents at the 2 and 3 positions, specifically described as 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol. This arrangement creates a unique spatial distribution of functional groups that contributes to the compound's biological activity profile. The vanillyl groups, each containing a hydroxyl group at the para position and a methoxy group at the meta position relative to the methylene linker, provide essential sites for hydrogen bonding and molecular recognition processes.

Crystallographic analysis has revealed that secoisolariciresinol adopts a clustered conformation in the solid state, characterized by the spatial proximity of the two phenyl rings. This clustered arrangement results from intramolecular interactions that stabilize specific conformational states, influencing both the compound's physical properties and its biological activity. The dibenzylbutanediol backbone exhibits considerable conformational flexibility, allowing the molecule to adopt multiple energetically favorable conformations depending on environmental conditions and intermolecular interactions.

The structural classification places secoisolariciresinol within the broader category of dibenzylbutane lignans, which are considered among the simplest non-cyclic lignans due to their β-β' linkage pattern. This classification distinguishes it from other lignan subtypes such as furofurans, dibenzylbutyrolactones, and aryltetralins, each characterized by different cyclization patterns and functional group arrangements. The open-chain nature of secoisolariciresinol's structure contributes to its metabolic accessibility and potential for biotransformation into bioactive metabolites.

Enantiomeric Forms and Absolute Configuration Determination

Secoisolariciresinol exists in two distinct enantiomeric forms, designated as (-)-secoisolariciresinol and (+)-secoisolariciresinol, each characterized by specific absolute configurations at the C2 and C3 positions of the butanediol backbone. The (-)-enantiomer possesses the (2R,3R)-configuration, while the (+)-enantiomer exhibits the (2S,3S)-configuration, representing mirror image relationships that significantly influence biological activity and metabolic pathways.

Detailed stereochemical analysis has established that this compound with (2R,3R)-configuration serves as the predominant form in certain plant species and exhibits distinct biological properties compared to its enantiomeric counterpart. The absolute configuration determination has been accomplished through various analytical techniques, including chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analysis of deuterated derivatives. These studies have revealed that the enantiomeric composition varies significantly depending on the source organism and the specific enzymatic pathways involved in biosynthesis.

Enzymatic studies have demonstrated organ-specific stereochemical control in lignan biosynthesis, particularly in Arctium lappa, where petiole tissues predominantly produce (+)-secoisolariciresinol with 81% enantiomeric excess, while seed tissues favor the formation of this compound with 65% enantiomeric excess. This stereochemical diversity reflects the presence of multiple lignan-synthesizing isozymes that exhibit different enantioselectivity profiles, contributing to the complex distribution patterns observed in various plant tissues.

The stereochemical configuration profoundly influences the compound's interaction with biological targets and enzymatic transformation pathways. For instance, this compound serves as a substrate for secoisolariciresinol dehydrogenase, which catalyzes its conversion to (-)-matairesinol with high enantiospecificity. In contrast, (+)-secoisolariciresinol is not recognized as a substrate by this enzyme, demonstrating the critical importance of absolute configuration in determining metabolic fate and biological activity.

Molecular modeling studies have provided insights into the structural basis of enantioselectivity, revealing that the spatial arrangement of functional groups in each enantiomer creates distinct binding profiles with target proteins and enzymes. The enantiospecific recognition mechanisms involve precise complementarity between the ligand's three-dimensional structure and the active site topology of the interacting protein, highlighting the importance of stereochemical considerations in understanding secoisolariciresinol's biological properties.

Hydrogen Bonding Networks and Conformational Flexibility

The hydrogen bonding networks in secoisolariciresinol play a crucial role in determining its conformational preferences and molecular interactions. Crystallographic and computational studies have identified several key hydrogen bonding patterns that stabilize specific conformational states and influence the compound's physical and chemical properties. The most significant intramolecular hydrogen bond occurs between the hydroxyl groups at the terminal positions of the butanediol chain, designated as O1-H1···O1', which serves as the primary factor dictating the clustered conformation observed in crystal structures.

Ab initio theoretical calculations have revealed that the intramolecular hydrogen bond O1-H1···O1' represents the major stabilizing force responsible for bringing the two phenyl rings into spatial proximity. This interaction creates a pseudo-cyclic structure that reduces the overall molecular flexibility while maintaining sufficient conformational freedom for biological recognition processes. The hydrogen bond length and strength vary with environmental conditions, including solvent polarity and temperature, allowing for dynamic adjustment of the molecular conformation.

Additional hydrogen bonding interactions involve the phenolic hydroxyl groups of the vanillyl moieties, which can participate in both intramolecular and intermolecular hydrogen bonding depending on the molecular environment. In crystal structures, these hydroxyl groups form extensive hydrogen bonding networks with neighboring molecules, contributing to crystal packing stability and influencing the compound's solid-state properties. The methoxy groups, while not directly participating in hydrogen bonding as donors, serve as hydrogen bond acceptors and contribute to the overall stabilization of molecular assemblies.

Molecular dynamics simulations have provided detailed insights into the conformational flexibility of secoisolariciresinol in solution, revealing that the molecule can access multiple conformational states through rotation around single bonds in the butanediol backbone. The root mean square deviation (RMSD) analysis from molecular dynamics studies indicates that secoisolariciresinol exhibits moderate conformational flexibility, with typical RMSD values ranging from 0.4 to 1.0 nm during simulation periods. This flexibility allows the molecule to adapt its conformation for optimal interaction with various biological targets while maintaining structural integrity.

The 1-4 O···O non-bonded interactions within the vanillyl groups have been identified as important contributors to conformational stability, providing additional stabilization beyond the primary hydrogen bonding interactions. These interactions involve weak attractive forces between oxygen atoms separated by four bond lengths, contributing to the overall energy landscape and preferred conformational states. Theoretical calculations incorporating explicit water molecules have demonstrated that secoisolariciresinol likely maintains its clustered conformation even in polar solvents, suggesting that the intramolecular interactions are sufficiently strong to overcome solvation effects.

The conformational flexibility of secoisolariciresinol has significant implications for its biological activity and metabolic processing. The ability to adopt multiple conformational states enables the molecule to interact with diverse protein targets and undergo various enzymatic transformations. Studies of microbial transformation have revealed that conformational accessibility influences the rate and selectivity of metabolic reactions, with certain conformers being more readily recognized by specific enzymes involved in biotransformation pathways.

Recent computational studies using molecular dynamics simulations have examined the binding dynamics of secoisolariciresinol with target proteins, revealing that conformational flexibility contributes to binding affinity and selectivity. The compound's ability to adjust its conformation upon binding allows for induced-fit mechanisms that optimize intermolecular interactions and enhance binding stability. These findings highlight the importance of considering conformational dynamics when evaluating the biological properties and therapeutic potential of secoisolariciresinol.

Properties

IUPAC Name |

(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183615 | |

| Record name | Secoisolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29388-59-8 | |

| Record name | (-)-Secoisolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29388-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029388598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secoisolariciresinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Secoisolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECOISOLARICIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8QRJ7JEJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Secoisolariciresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Solvent Selection and Defatting Protocols

Flaxseed, the richest source of SECO, requires defatting to remove oils that interfere with lignan extraction. Petroleum ether or hexane is used for defatting, followed by solvent extraction with aqueous alcohols. Methanol-water (70–80%) and ethanol-water (70%) mixtures demonstrate optimal SECO solubility, achieving extraction efficiencies of 85–92%. For instance, a 70% methanol solution extracted 12.8 mg/g of SECO oligomers from defatted flaxseed. Ethanol-water (7:3, v/v) at 60°C for 4 hours is equally effective, minimizing toxic solvent residues.

Hydrolysis of Oligomeric Complexes

SECO in flaxseed exists as oligomers ester-linked to hydroxymethylglutaric acid. Alkaline hydrolysis (0.3–2 M NaOH) cleaves these esters, liberating SECO diglucoside (SDG). A 1.5 M NaOH treatment at 100°C for 3 hours achieves 94% SDG recovery, while acid hydrolysis (1–2 M HCl) risks forming anhydrosecoisolariciresinol, a dehydration byproduct. Enzymatic hydrolysis using β-glucosidase offers milder conditions but requires longer incubation (14–24 hours).

Purification and Isolation Techniques

Liquid-Liquid Partitioning and Solid-Phase Extraction

Crude extracts undergo liquid-liquid partitioning with methyl tert-butyl ether (MTBE) and ethyl acetate to remove polar impurities. Solid-phase extraction (SPE) with C18 or anion-exchange resins further enriches SECO. C18 SPE eluted with 60% methanol yields 98% pure SDG, while Amberlite XAD-16N resin achieves 89% recovery.

Chromatographic Purification

Preparative HPLC with a C18 column (5 μm, 250 × 4.6 mm) and gradient elution (water-acetonitrile with 0.1% formic acid) resolves SECO from coumaric and ferulic acid derivatives. A study reported 99.2% SECO purity using a 40–60% acetonitrile gradient over 30 minutes. Flash chromatography on silica gel with ethyl acetate/ethanol (8:2, v/v) is cost-effective for large-scale isolation.

Chemical Synthesis of SECO

Stereoselective Synthesis

Racemic SECO is synthesized via pinacol coupling of coniferyl alcohol derivatives. A novel route involving TiCl4-mediated coupling of 4-(3-hydroxypropyl)-2-methoxyphenol yields (S,S)- and (R,R)-SECO diastereomers with >95% enantiomeric excess. The synthetic pathway (Fig. 1) enables gram-scale production, addressing the limited availability of natural SECO.

Synthetic Pathway

-

Coupling : TiCl4-mediated dimerization of coniferyl alcohol analogs.

-

Glucosylation : Protecting group strategy with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate.

Analytical Methods for SECO Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (280 nm) is the gold standard. A C18 column (5 μm, 250 × 4.6 mm) and gradient elution (0.1% acetic acid in water/acetonitrile) separate SECO from SDG and anhydrosecoisolariciresinol with a retention time of 12.3 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA) enables SECO quantification by GC-MS. A DB-5MS column (30 m × 0.25 mm) and electron ionization at 70 eV achieve a detection limit of 0.1 ng/μL.

Table 1: Comparison of SECO Extraction Protocols

| Method | Solvent System | Hydrolysis | SECO Yield (mg/g) | Purity (%) |

|---|---|---|---|---|

| Methanol-water (7:3) | 1.5 M HCl, 3 h | MTBE partitioning | 8.2 ± 0.3 | 92.1 |

| Ethanol-water (7:3) | 1 M NaOH, 2 h | C18 SPE | 9.1 ± 0.4 | 98.5 |

| Enzymatic | β-glucosidase, 24 h | Anion exchange | 7.8 ± 0.2 | 89.7 |

Chemical Reactions Analysis

Types of Reactions: Secoisolariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using 2,2′-azobis (2-amidinopropane) to study its antioxidant properties . Additionally, during the kraft pulping process, secoisolariciresinol structures are formed by the rearrangement of β-aryl ether structures .

Common Reagents and Conditions:

Oxidation: 2,2′-azobis (2-amidinopropane) is used as an oxidizing agent.

Reduction: Reduction can be achieved using hydrogenation catalysts.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: The major products include lignan radical-scavenging oxidation products.

Reduction: The reduction of secoisolariciresinol diglucoside yields secoisolariciresinol.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Nutraceutical and Health Benefits

1. Cardiovascular Health

Secoisolariciresinol has been associated with improvements in cardiovascular health. Studies indicate that SDG can lower lipid levels, reduce blood pressure, and decrease oxidative stress, which are critical factors in cardiovascular disease management. For instance, a study demonstrated that SDG significantly reduced liver and serum lipid levels in obese mice fed a Western diet, indicating its potential to combat metabolic disorders associated with obesity .

2. Cancer Prevention

Research has shown that secoisolariciresinol may have protective effects against hormone-related cancers due to its estrogenic properties. A phase IIB clinical trial investigated the effects of SDG on benign breast tissue in women at increased risk for breast cancer. The results indicated a significant reduction in the proliferation marker Ki-67 among those taking SDG compared to placebo, suggesting its potential role in cancer prevention .

3. Metabolic Disorders

Secoisolariciresinol has been linked to beneficial effects on metabolic syndrome parameters. In animal studies, SDG has demonstrated the ability to improve glucose metabolism and reduce visceral fat accumulation. These effects are attributed to its anti-inflammatory and antioxidant properties, which help mitigate the risks associated with obesity and diabetes .

Case Study 1: Impact on Lipid Profiles

A recent study combined SDG with anethole (from fennel seeds) to assess their synergistic effects on dyslipidemia in rats. The results showed significant improvements in lipid profiles, suggesting that this combination could be beneficial for managing cholesterol levels and reducing heart disease risk .

Case Study 2: Breast Cancer Risk Reduction

In another pivotal study involving premenopausal women at high risk for breast cancer, participants who consumed 50 mg of SDG daily showed a notable decrease in Ki-67 levels after 12 months compared to those on placebo. This indicates a potential role for SDG in reducing breast cancer proliferation markers .

Data Summary

Mechanism of Action

Secoisolariciresinol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Estrogenic Activity: Secoisolariciresinol and its metabolites can mimic or modulate estrogenic activity, which may contribute to their anticancer and cardiovascular protective effects.

Anti-inflammatory Activity: It inhibits inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 1: Structural and Metabolic Comparison of SECO with Key Lignans

Key Insights :

- Metabolic Pathways: SECO is a precursor to matairesinol via secoisolariciresinol dehydrogenase (SIRD), which uses NADP+ as a cofactor in Isatis indigotica .

- Bioavailability: SECO’s diglucoside form (SDG) requires enzymatic hydrolysis for absorption, whereas matairesinol is directly converted to EL .

Antioxidant Activity

Table 2: Antioxidant Activity of SECO and Comparators

Key Insights :

- SECO and its metabolites (ED, EL) outperform vitamin E in antioxidant capacity, with ED showing the highest activity .

- Matairesinol exhibits weaker antioxidant effects, likely due to structural rigidity limiting radical scavenging .

Pharmacological Activities

Key Insights :

Table 4: Abundance in Natural Sources

Key Insights :

- SECO is the most abundant lignan in flaxseed and conifer knotwood, making it a prime candidate for nutraceutical extraction .

- Fermentation with Enterococcus faecium ZB26 enhances SDG-to-SECO conversion rates up to 97.75% .

Biological Activity

Secoisolariciresinol (SECO) is a lignan compound predominantly found in flaxseed and other plant sources. It is recognized for its potential health benefits, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with secoisolariciresinol, supported by research findings, case studies, and data tables.

1. Chemical Structure and Metabolism

Secoisolariciresinol is a dibenzylbutyrolactone lignan. Upon ingestion, it is metabolized by gut microbiota into enterodiol (END) and enterolactone (ENL), which are mammalian lignans that contribute to its biological effects. The metabolic pathway is crucial for understanding the bioavailability and efficacy of SECO in human health.

Table 1: Metabolites of Secoisolariciresinol

| Metabolite | Source | Biological Activity |

|---|---|---|

| Enterodiol | Gut microbiota | Antioxidant, estrogenic activity |

| Enterolactone | Gut microbiota | Antioxidant, anticancer properties |

2. Antioxidant Properties

Secoisolariciresinol exhibits significant antioxidant activity, which has been linked to the reduction of oxidative stress in various biological systems. The antioxidant effects of SECO are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Case Study: Cardiovascular Health

A study demonstrated that supplementation with secoisolariciresinol diglucoside (SDG), the glycosylated form of SECO, significantly reduced serum total cholesterol and LDL-C levels while increasing HDL-C levels in hypercholesterolemic rats. This suggests a protective effect against cardiovascular diseases due to its antioxidant properties .

3. Anti-Inflammatory Effects

Research indicates that secoisolariciresinol possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Research Findings

- A study showed that SDG reduced inflammation markers in liver tissues of rats subjected to high-fat diets, suggesting a protective role against diet-induced liver inflammation .

- Another investigation highlighted that SDG could ameliorate lipid abnormalities and oxidative injury in hypercholesterolemic conditions .

4. Anticancer Activity

Secoisolariciresinol has been studied for its potential anticancer effects. It appears to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The anticancer effects are believed to stem from:

- Induction of cell cycle arrest.

- Activation of apoptotic pathways.

- Modulation of estrogen receptor activity due to its phytoestrogenic properties.

Case Study: Breast Cancer

A significant correlation was found between high dietary intake of lignans (including SECO) and a reduced risk of breast cancer in postmenopausal women. This was attributed to the conversion of SECO into enterolactone, which exhibits estrogen-like activity that may protect against hormone-dependent cancers .

5. Neuroprotective Effects

Emerging evidence suggests that secoisolariciresinol may have neuroprotective properties, potentially benefiting cognitive health and reducing the risk of neurodegenerative diseases.

Research Findings

A recent study indicated that SDG could induce pyroptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity which could be advantageous in cancer therapy . Additionally, the antioxidant capacity may protect neuronal cells from oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.